

Part A: Sm16 Protein (from Schistosoma mansoni)

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Compound of Interest		
Compound Name:	SM 16	
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Discovery and Characterization

Sm16 is a low molecular weight (~16 kDa) immunomodulatory protein secreted by the parasitic trematode Schistosoma mansoni, a primary causative agent of human schistosomiasis.[1] Also known as SPO-1 and SmSLP, this protein is released from the acetabular gland of the parasite's cercariae stage during skin invasion.[1] Its primary role is to suppress the host's innate immune response, thereby protecting the invading parasite from attack.[1]

Structurally, Sm16 assembles into a large, approximately nine-subunit oligomer.[2][3][4] The secreted form of the protein, Sm16(23-117), lacks the initial 22-residue signal peptide.[3] Research has shown that both the oligomerization and the protein's ability to bind to the plasma membrane of host cells are dependent on multiple regions in its C-terminus.[2][4] Once bound, it can be internalized by host cells via endocytosis.[3]

The protein is classified as a member of the helminth defence molecule (HDM) family, a group of potent immune-modulators exclusive to trematode species.[1]

Quantitative Data

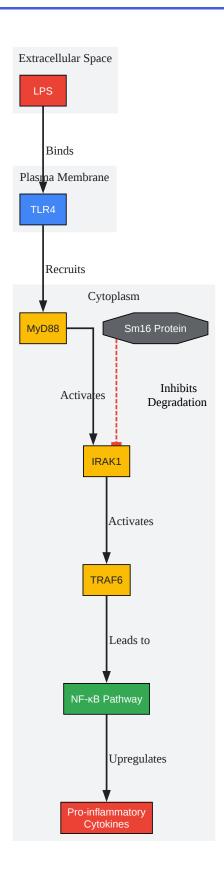


Parameter	Value	Source
Molecular Weight	~16 kDa	[1]
Oligomeric State	Approx. 9 subunits	[2][3][4]
Expressed Fragment	rSm16 (amino acids 23-90)	[5]
Purified Protein Size	Approx. 15 kDa	[5]

Mechanism of Action & Signaling Pathway

Sm16 exerts its potent immunosuppressive effects by inhibiting the cytokine response to Toll-like receptor (TLR) ligands, such as lipopolysaccharide (LPS) and poly(I:C).[2][4] Mechanistic studies indicate that Sm16 acts proximally to the TLR complex. It specifically inhibits the degradation of the IRAK1 (Interleukin-1 Receptor-Associated Kinase 1) signaling protein in monocytes stimulated by LPS.[2][4] This disruption prevents the downstream signaling cascade that would typically lead to the production of pro-inflammatory cytokines. A synthetic peptide of Sm16 (34–117) was also found to block the pro-inflammatory effects of LPS by modulating signaling pathways involved in cellular metabolism and inflammation.[1]





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Caption: Inhibition of the TLR4 signaling pathway by the Sm16 protein.



Key Experimental Protocols

Recombinant Protein Expression and Purification:

- Host System:Pichia pastoris was utilized to facilitate the preparation of a pyrogen/endotoxin-free purified protein suitable for immunomodulatory activity analysis.[2][4] For other studies,
 E. coli was used to express a fragment of the Sm16 protein (amino acids 23-90).[5]
- Gene Optimization: For E. coli expression, the native DNA sequence was optimized by substituting codons with those preferentially used by prokaryotic systems.[5]
- Induction: Protein expression in E. coli was induced with IPTG for 4 hours.
- Purification: The recombinant protein was purified from the bacterial lysate using nickelaffinity chromatography.[5]
- Design Modification: To decrease the natural aggregation propensity of Sm16 and improve solubility in physiological buffers, a modified version of the protein was designed and expressed.[2][4]

Cytokine Response Assay:

- Cell Source: Whole human blood or monocytic cells were used.[2][4]
- Stimulation: Cells were stimulated with various Toll-like receptor (TLR) ligands, including lipopolysaccharide (LPS), poly(I:C), peptidoglycan, or a synthetic lipopeptide.[2][4]
- Treatment: Recombinant Sm16 was added to the cell cultures to assess its effect on the cytokine response.
- Analysis: Cytokine levels (e.g., IL-6, IL-1RA) in the culture supernatant were measured to determine the inhibitory effect of Sm16.[3] The degradation of the IRAK1 signaling protein was analyzed in LPS-stimulated monocytes to pinpoint the mechanism of inhibition.[2][4]

Part B: SM 16 Small Molecule (ALK5/ALK4 Inhibitor) Discovery and Characterization



SM 16 is a potent, orally active small molecule inhibitor of the transforming growth factor-beta (TGF- β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[6] It also demonstrates high affinity for the related ALK4 kinase.[6] The discovery of **SM 16** stems from drug development efforts to identify novel therapeutics for diseases driven by excessive TGF- β signaling, such as cancer and fibrosis.

SM 16 exhibits high selectivity; when tested against a panel of over 60 related and unrelated kinases, it showed only moderate off-target activity against Raf and p38/SAPKa at much higher concentrations and no inhibitory activity against other ALK family members like ALK1 and ALK6.[6] Its ability to penetrate tumor cells in vivo and suppress the TGF-β signaling pathway has been demonstrated in preclinical models.[6]

Ouantitative Data

Parameter	Target	Value	Source
Binding Affinity (Ki)	ALK5	10 nM	[6]
ALK4	1.5 nM	[6]	
Inhibitory Conc. (IC50)	TGFβ-induced Luciferase Activity	64 nM	[6]
Raf (off-target)	1 μΜ	[6]	
p38/SAPKa (off-target)	0.8 μΜ	[6]	
Effective Conc. Range	Smad2 Phosphorylation Inhibition	100 - 620 nM	[6]
In Vivo Dosage (murine mesothelioma)	5 mg/kg/day (s.c. minipumps)	Significant tumor inhibition	[6]
In Vivo Dosage (bolus)	20 mg/kg (single i.p.)	Suppressed pSmad2/3 for ≥ 3h	[6]

Mechanism of Action & Signaling Pathway

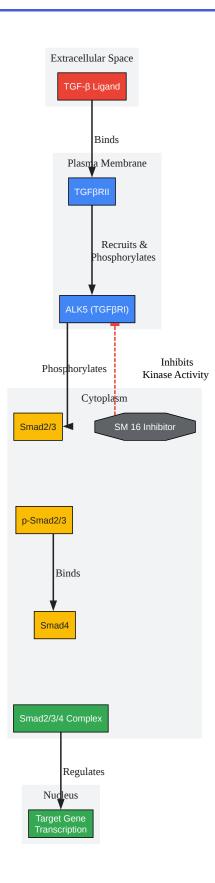






SM 16 functions by competitively inhibiting the ATP-binding site of the ALK5 and ALK4 kinase domains. TGF- β ligands (like TGF- β 1) bind to the type II receptor (TGF β RII), which then recruits and phosphorylates the type I receptor, ALK5. This activation of ALK5 leads to the phosphorylation of downstream signaling proteins, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in processes like cell growth, differentiation, and fibrosis. By inhibiting ALK5, **SM 16** blocks the phosphorylation of Smad2/3, thereby preventing the downstream signaling cascade.[6]





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Caption: Inhibition of the TGF-β/ALK5 signaling pathway by the **SM 16** small molecule.



Key Experimental Protocols

In Vitro Kinase Assays:

- Target Identification: The inhibitory activity of SM 16 was tested against a panel of over 60 kinases to determine its potency and selectivity.
- Ki Determination: Binding affinities (Ki) for ALK5 and ALK4 were measured to quantify the potency of the inhibitor.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) was determined in cell-based assays, such as a TGF-β-induced plasminogen activator inhibitor-luciferase reporter assay, to measure functional inhibition.[6]

Cell-Based Smad2 Phosphorylation Assay:

- Cell Culture: Appropriate cell lines responsive to TGF-β are cultured.
- Treatment: Cells are pre-treated with varying concentrations of SM 16 (e.g., 100 to 620 nM).
- Stimulation: Cells are stimulated with TGF-β or activin to induce Smad2 phosphorylation.
- Analysis: Cell lysates are analyzed by Western blot or other immunoassays using an antibody specific for phosphorylated Smad2 to quantify the inhibitory effect of SM 16.

In Vivo Murine Tumor Model:

- Model: Mice bearing established AB12 mesothelioma tumors were used.
- · Treatment Regimen:
 - Sustained Delivery: SM 16 was administered at 5 mg/kg/day for 28 days via subcutaneously implanted miniosmotic pumps.[6]
 - Bolus Injection: A single intraperitoneal (i.p.) bolus of 20 mg/kg was administered to assess target engagement.[6]



- Efficacy Endpoint: Tumor growth was monitored over the treatment period to evaluate the inhibitory effect of SM 16.
- Pharmacodynamic Endpoint: For the bolus dose, tumors were harvested at various time points (e.g., up to 3 hours post-treatment) and analyzed for levels of phosphorylated Smad2/3 to confirm in vivo target inhibition.[6]

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